12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
The compound contains a 4-Chlorobenzenesulfonyl group , which is a common functional group in organic chemistry. This group consists of a benzene ring substituted with a sulfonyl chloride group and a chlorine atom .
Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, 4-Chlorobenzenesulfonyl chloride is known to participate in various reactions, including those forming sulfonamides, sulfonic esters, and sulfonic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For 4-Chlorobenzenesulfonyl chloride, a related compound, the molecular weight is 211.07, the boiling point is 141 °C/15 mmHg, and the melting point is 50-52 °C .Scientific Research Applications
Synthesis and Molecular Structure
Research in the field of heterocyclic compounds has involved the synthesis and detailed molecular structure analysis of compounds related to 12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one. For instance, Soldatenkov et al. (1996) focused on the synthesis and x-ray crystallography of a structurally related compound, providing insights into its molecular configuration and potential applications in the design of new materials and drugs Soldatenkov et al., 1996.
Cascade Synthesis Techniques
The development of efficient synthesis techniques is crucial for the application of complex organic molecules in various fields. Jha et al. (2013) developed a transition metal-free, one-pot cascade synthesis method for creating tricyclic compounds, including analogs of the specified compound, from biomass-derived levulinic acid. This approach represents a significant advancement in green chemistry and sustainable synthesis methods Jha et al., 2013.
Safety and Hazards
Properties
IUPAC Name |
12-(4-chlorophenyl)sulfonyl-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-19-10-15(14-9-12(25-2)5-8-16(14)26-19)17(18(22)21-19)27(23,24)13-6-3-11(20)4-7-13/h3-9,15,17H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGZJHZWRNXGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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